molecular formula C16H18N2O2 B2579232 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-enecarboxamide CAS No. 1396707-12-2

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-enecarboxamide

Cat. No. B2579232
CAS RN: 1396707-12-2
M. Wt: 270.332
InChI Key: NAIFZKKIOROHJA-UHFFFAOYSA-N
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Description

“N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-enecarboxamide” is a chemical compound that contains an isoquinoline group, which is a type of nitrogen-containing heterocycle . Isoquinolines are found in a number of natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroisoquinoline ring, possibly through a Pictet-Spengler reaction or a similar cyclization . The carboxamide group could be introduced through a coupling reaction with an appropriate amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroisoquinoline ring, a cyclohexene ring, and a carboxamide group. The exact structure would depend on the specific arrangement of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the isoquinoline ring, the cyclohexene ring, and the carboxamide group . The isoquinoline ring is aromatic and would be expected to undergo reactions typical of aromatic compounds . The cyclohexene ring is an alkene and could undergo addition reactions . The carboxamide group could participate in a variety of reactions, including hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the isoquinoline ring could contribute to its aromaticity and stability .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, with their "privileged scaffold" status, have been explored for their therapeutic potential across a wide range of medical applications. Initially recognized for their neurotoxic effects, certain derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been identified as endogenous agents preventing Parkinsonism. This class of compounds has found applications in cancer therapy, notably with the FDA approval of trabectedin for soft tissue sarcomas. Their potential extends to treating infectious diseases like malaria, tuberculosis, and various viral infections, showcasing a broad therapeutic spectrum (Singh & Shah, 2017).

Antioxidant Activity and Radical Cyclizations

The study of antioxidants, particularly in the context of food engineering, medicine, and pharmacy, highlights the importance of compounds capable of inhibiting oxidative stress. Tetrahydroisoquinoline derivatives have been assessed for their antioxidant capacities, contributing to the understanding of their protective effects against cellular damage. Radical cyclizations, a key reaction mechanism, have been harnessed for synthesizing physiologically active compounds, indicating the versatility of tetrahydroisoquinolines in producing therapeutic agents with potential benefits in treating oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, exploration of its reactivity, and evaluation of its biological activity .

properties

IUPAC Name

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-15(12-4-2-1-3-5-12)18-13-7-6-11-8-9-17-16(20)14(11)10-13/h1-2,6-7,10,12H,3-5,8-9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIFZKKIOROHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-enecarboxamide

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